molecular formula C7H10N4S B1348608 4-(3-Picolyl)-3-thiosemicarbazide CAS No. 76609-47-7

4-(3-Picolyl)-3-thiosemicarbazide

Cat. No. B1348608
CAS RN: 76609-47-7
M. Wt: 182.25 g/mol
InChI Key: APBGERKKEPNJPX-UHFFFAOYSA-N
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Description

“4-(3-Picolyl)-3-thiosemicarbazide” is a compound that contains a picolyl group. The picolyl group is a versatile protecting group in carbohydrate chemistry. It can be used for the purpose of stereocontrolling glycosylations via an H-bond-mediated Aglycone Delivery (HAD) method .


Synthesis Analysis

While specific synthesis methods for “4-(3-Picolyl)-3-thiosemicarbazide” are not available, picolyl groups have been used in synthesis processes. They can be used as a temporary protecting group that can be efficiently introduced and chemoselectively cleaved in the presence of practically all other common protecting groups used in synthesis .

Scientific Research Applications

Detection of Ketones and Metals

Thiosemicarbazides are known to be used as reagents for the detection of ketones in various chemical analyses due to their ability to form hydrazones with ketones under acidic conditions. Similarly, they can detect certain metals through complexation, indicating potential use in analytical chemistry for 4-(3-Picolyl)-3-thiosemicarbazide .

Photographic Applications

In photography, thiosemicarbazides have been utilized in the development process. The compound’s potential role in photographic applications could be explored further, considering its chemical properties .

Herbicide Intermediates

Thiosemicarbazide derivatives are intermediates in synthesizing compounds that may serve as herbicides. Research into 4-(3-Picolyl)-3-thiosemicarbazide could uncover new herbicidal properties or formulations .

Medicinal Properties

Some thiosemicarbazides exhibit medicinal properties, such as antiviral and antibiotic effects. Investigating 4-(3-Picolyl)-3-thiosemicarbazide could lead to new medical applications, particularly in treating infections or managing iron overload conditions .

Coordination Chemistry

Thiosemicarbazides are widely used as ligands in coordination chemistry due to their affinity for metal ions. This suggests that 4-(3-Picolyl)-3-thiosemicarbazide could be valuable in synthesizing metal complexes with various industrial and research applications .

Biological Activities

Recent studies have highlighted the expansive range of biological activities exhibited by thiosemicarbazide derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. Further research into 4-(3-Picolyl)-3-thiosemicarbazide could contribute to this field by identifying new biological activities and therapeutic uses .

properties

IUPAC Name

1-amino-3-(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c8-11-7(12)10-5-6-2-1-3-9-4-6/h1-4H,5,8H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBGERKKEPNJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350297
Record name 4-(3-Picolyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Picolyl)-3-thiosemicarbazide

CAS RN

76609-47-7
Record name 4-(3-Picolyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76609-47-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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